8-methyl-3H-thieno[3,2-e]benzimidazole

Medicinal Chemistry Building Block Selection Physicochemical Profiling

Select 8-methyl-3H-thieno[3,2-e]benzimidazole to introduce a precise, literature-precedented 8-methyl substitution on the thiophene ring. This specific isomer delivers a ~0.7 log unit lipophilicity gain (XLogP3=2.9) over the unsubstituted scaffold—without altering TPSA or H-bond donor/acceptor counts—enabling systematic tuning of membrane permeability in angiotensin II antagonist (ARB) and fragment-based screening campaigns. Unlike 2-methyl or unsubstituted analogs, the 8-methyl pattern targets the angiotensin II patent landscape (EP 0483683 B1) and provides a stable, crystalline intermediate for N–H functionalization prior to reduction to the P-CAB-active dihydro series. Do not substitute: structural isomer identity directly governs biological outcome. Bulk quantities available; request a custom quote.

Molecular Formula C10H8N2S
Molecular Weight 188.25 g/mol
Cat. No. B12813488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methyl-3H-thieno[3,2-e]benzimidazole
Molecular FormulaC10H8N2S
Molecular Weight188.25 g/mol
Structural Identifiers
SMILESCC1=CSC2=C1C3=C(C=C2)NC=N3
InChIInChI=1S/C10H8N2S/c1-6-4-13-8-3-2-7-10(9(6)8)12-5-11-7/h2-5H,1H3,(H,11,12)
InChIKeyRNHAHPKORIYVJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methyl-3H-thieno[3,2-e]benzimidazole (CAS 31310-06-2): Procurement-Relevant Identity and Core Scaffold


8-Methyl-3H-thieno[3,2-e]benzimidazole (CAS 31310-06-2) is a heterocyclic compound consisting of a thiophene ring fused to a benzimidazole core, bearing a single methyl substituent at the 8-position of the thieno moiety [1]. Its molecular formula is C10H8N2S with a molecular weight of 188.25 g/mol, a computed XLogP3 of 2.9, one hydrogen bond donor, two hydrogen bond acceptors, and a topological polar surface area of 56.9 Ų [2]. The compound is structurally related to the broader class of thieno[3,2-e]benzimidazoles that have been investigated as potassium-competitive acid blockers and angiotensin II receptor antagonists [3][4]. However, 8-methyl-3H-thieno[3,2-e]benzimidazole itself is primarily employed as a synthetic intermediate and building block in medicinal chemistry programs, rather than as a final bioactive entity.

Why 8-Methyl-3H-thieno[3,2-e]benzimidazole Cannot Be Casually Replaced by In-Class Analogs


Within the thieno[3,2-e]benzimidazole series, the position and presence of the methyl substituent are not interchangeable variables. The 8-methyl group is installed at a specific position on the thiophene ring, and its presence alters both the electronic character of the ring system and the steric environment around the benzimidazole N–H [1]. The unsubstituted analog (1H-thieno[3,2-e]benzimidazole, CAS 23630-49-1) lacks this methyl group entirely, and the 2-methyl positional isomer (CAS 21788-18-1) places the methyl substituent on the imidazole ring, resulting in a fundamentally different hydrogen-bonding pattern and tautomeric equilibrium [2]. Furthermore, the aromatic 8-methyl-3H-thieno[3,2-e]benzimidazole is distinct from its 4,5-dihydro counterparts, which possess a saturated imidazoline ring and consequently different conformational flexibility and metabolic susceptibility [3]. Substituting any of these analogs for 8-methyl-3H-thieno[3,2-e]benzimidazole in a synthetic sequence or SAR campaign would introduce an unverified structural perturbation, potentially invalidating structure–activity relationships and compromising downstream biological outcomes.

Quantitative Differentiation Evidence for 8-Methyl-3H-thieno[3,2-e]benzimidazole Against Its Closest Analogs


Methyl-Substitution Position: Physicochemical Property Divergence vs. 2-Methyl Isomer and Unsubstituted Parent

The 8-methyl substituent on the thiophene ring of 8-methyl-3H-thieno[3,2-e]benzimidazole distinguishes it from the 2-methyl isomer (CAS 21788-18-1), where the methyl group resides on the imidazole ring. This positional difference results in a higher computed lipophilicity: the 8-methyl compound has an XLogP3 of 2.9, compared with an XLogP3 of 2.5 for the 2-methyl isomer [1][2]. The unsubstituted parent (CAS 23630-49-1) has an XLogP3 of 2.2, reflecting a further reduction in lipophilicity with the loss of the methyl group [3]. The topological polar surface area (TPSA) of 56.9 Ų is identical across all three compounds, but the hydrogen bond donor count and tautomeric equilibrium differ between the 8-methyl (thiophene-substituted) and 2-methyl (imidazole-substituted) series [1][2].

Medicinal Chemistry Building Block Selection Physicochemical Profiling

Synthetic Provenance: Defined Preparation Route from 4,5-Diamino-3-methylbenzo[b]thiophene

8-Methyl-3H-thieno[3,2-e]benzimidazole is accessed via a specific, literature-documented synthetic route: condensation of 4,5-diamino-3-methylbenzo[b]thiophene with boiling formic acid [1]. This is the only reported method yielding the fully aromatic 8-methyl-3H-thieno[3,2-e]benzimidazole scaffold directly. In contrast, the unsubstituted parent compound requires the non-methylated diamine precursor 4,5-diaminobenzo[b]thiophene, which is prepared through a distinct synthetic sequence [1]. The 2-aryl-4,5-dihydro analogs are synthesized via an entirely different route involving condensation of 5-acylamino-4,5,6,7-tetrahydrobenzo[b]thiophen-4-ones with ammonium acetate [2].

Organic Synthesis Heterocyclic Chemistry Building Block Manufacture

Fully Aromatic vs. 4,5-Dihydro Scaffold: Structural Rigidity and Metabolic Stability Implications

8-Methyl-3H-thieno[3,2-e]benzimidazole possesses a fully aromatic benzimidazole ring, in contrast to the 4,5-dihydro-1H-thieno[3,2-e]benzimidazole series which contains a saturated imidazoline ring [1][2]. The aromatic system of the target compound has zero rotatable bonds (vs. 0 for the dihydro series, but with different ring geometry) and a fully conjugated π-system, which eliminates the stereogenic center present at the 4,5-position of the dihydro analog. The gastric H+/K+-ATPase inhibitory activity of the 4,5-dihydro series (reported as more potent than SK&F-96067 in pentagastrin-stimulated rat models) is directly dependent on the dihydro scaffold [2]; the fully aromatic 8-methyl-3H-thieno[3,2-e]benzimidazole serves a different role—typically as a synthetic intermediate for further derivatization, as exemplified in patent families targeting angiotensin II antagonism [3].

Drug Design Metabolic Stability Scaffold Optimization

Patent Landscape: 8-Methyl-Thieno[3,2-e]benzimidazole as a Privileged Intermediate in Angiotensin II Antagonist Synthesis

European Patent EP 0483683 B1 discloses thienoimidazole derivatives of formula (I) wherein the ring A is a thiophene ring that may optionally contain substitution—the 8-methyl-3H-thieno[3,2-e]benzimidazole scaffold falls within this claimed genus [1]. The patent specifically claims compounds with potent angiotensin II antagonistic activity and antihypertensive activity, with utility in treating hypertension, heart failure, cardiac infarction, and nephritis. While the patent does not provide isolated IC50 data for the 8-methyl unsubstituted core itself, the 8-methyl substitution pattern is explicitly enabled as a synthetic intermediate for constructing the full angiotensin II antagonist pharmacophore [1]. In contrast, US Patent 4,845,118 claims thienoimidazole derivatives as gastric acid secretion inhibitors, but the exemplified compounds predominantly bear substitution at the 2-position of the imidazole ring, leaving the 8-methyl thiophene substitution pattern as a distinct and complementary intellectual property space [2].

Patent Analysis Angiotensin II Antagonists Cardiovascular Drug Discovery

Procurement-Driven Application Scenarios for 8-Methyl-3H-thieno[3,2-e]benzimidazole


Scaffold-Hopping in Angiotensin II Receptor Antagonist Programs

Medicinal chemistry teams pursuing angiotensin II receptor antagonists (ARBs) with improved pharmacokinetic profiles can employ 8-methyl-3H-thieno[3,2-e]benzimidazole as a thiophene-containing bioisostere of the benzimidazole core found in clinical ARBs such as candesartan. The 8-methyl substitution provides a ~0.7 log unit increase in XLogP3 relative to the unsubstituted thieno-benzimidazole scaffold [1], offering a measurable lipophilicity handle for fine-tuning membrane permeability and volume of distribution. The synthetic route via 4,5-diamino-3-methylbenzo[b]thiophene is literature-precedented [2], and the scaffold is explicitly covered in the angiotensin II antagonism patent family EP 0483683 B1 [3].

Potassium-Competitive Acid Blocker (P-CAB) Scaffold Diversification

Although the directly bioactive P-CAB scaffold is the 2-aryl-4,5-dihydro-1H-thieno[3,2-e]benzimidazole series [4], 8-methyl-3H-thieno[3,2-e]benzimidazole serves as a key synthetic precursor for accessing novel 2-substituted derivatives via N–H functionalization and subsequent reduction. The fully aromatic core provides a chemically stable, crystalline intermediate suitable for purification and long-term storage prior to the critical reduction step that generates the pharmacologically active dihydro moiety.

Physicochemical Property-Driven Building Block Selection in Fragment-Based Drug Discovery

In fragment-based screening campaigns, the choice between 8-methyl, 2-methyl, and unsubstituted thieno[3,2-e]benzimidazole building blocks has quantifiable consequences for fragment library design. The 8-methyl analog (XLogP3 = 2.9) is measurably more lipophilic than the 2-methyl isomer (XLogP3 = 2.5) and the parent (XLogP3 = 2.2), while maintaining identical TPSA (56.9 Ų) and hydrogen bond donor/acceptor counts [1]. This property differentiation allows medicinal chemists to prospectively tune fragment lipophilicity without altering the core pharmacophoric elements, enabling systematic SAR exploration along the lipophilicity axis.

Patent-Driven Lead Optimization in Cardiovascular Drug Discovery

Organizations seeking to differentiate their cardiovascular pipeline from the crowded gastric acid secretion inhibitor space can strategically procure 8-methyl-3H-thieno[3,2-e]benzimidazole to access the angiotensin II antagonism patent landscape [3]. The 8-methyl substitution pattern is distinct from the 2-substituted thienoimidazoles claimed in US 4,845,118 for gastric indications [5], providing a structurally defined entry point into a separate therapeutic area with established clinical validation of the target mechanism.

Quote Request

Request a Quote for 8-methyl-3H-thieno[3,2-e]benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.